Lipophilicity (XLogP) of 5-Amino-2-trifluoromethyl-phenol vs. Positional Isomer 2-Amino-5-trifluoromethyl-phenol
The target compound exhibits a computed XLogP of 1.8, which is approximately 0.55 to 0.77 log units lower than its positional isomer 2-amino-5-(trifluoromethyl)phenol (CAS 454-82-0), for which reported LogP values range from 2.35 to 2.57 . A ΔLogP of this magnitude is pharmacokinetically meaningful: it indicates that the target compound is measurably less lipophilic, which may translate into higher aqueous solubility and reduced non-specific protein binding when incorporated into a lead molecule.
| Evidence Dimension | Computed/experimental octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.8 (CAS 106877-47-8) |
| Comparator Or Baseline | 2-Amino-5-(trifluoromethyl)phenol (CAS 454-82-0): LogP = 2.35 (chemsrc.com) to 2.57 (chem960.com); 2-Amino-4-(trifluoromethyl)phenol (CAS 454-81-9): LogP ≈ 2.66 |
| Quantified Difference | ΔLogP ≈ -0.55 to -0.86 (target vs. CAS 454-82-0) and ≈ -0.86 (target vs. CAS 454-81-9) |
| Conditions | Predicted/calculated values from different databases; no single-study head-to-head measurement available. |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce off-target binding, which is a critical selection criterion when choosing a building block for early-stage drug discovery where physicochemical property space is tightly constrained.
